3-(3,4-dimethylphenyl)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(3,4-Dimethylphenyl)-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic organic compound. It belongs to the class of tetrahydroquinazolines, which are known for their diverse biological activities. This compound features a quinazoline core with phenyl and dimethylphenyl substituents, making it a molecule of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylbenzaldehyde with 2-aminobenzophenone under acidic conditions, followed by cyclization to form the tetrahydroquinazoline ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinones.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using bromine or chlorine under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinazolinones, while reduction can produce dihydroquinazolines.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethylphenyl)-2-phenylquinazolin-4-one: Lacks the tetrahydro structure, leading to different chemical and biological properties.
2-Phenyl-1,2,3,4-tetrahydroquinazolin-4-one: Lacks the dimethylphenyl substituent, affecting its reactivity and biological activity.
Uniqueness
3-(3,4-Dimethylphenyl)-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and potential biological activities. The presence of both phenyl and dimethylphenyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H20N2O |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H20N2O/c1-15-12-13-18(14-16(15)2)24-21(17-8-4-3-5-9-17)23-20-11-7-6-10-19(20)22(24)25/h3-14,21,23H,1-2H3 |
InChI Key |
ONOHPPVIJYOXGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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